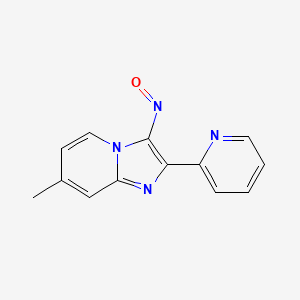

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 2.45 (s, 3H) : Methyl protons at C7

- δ 7.2–8.1 (m, 6H) : Aromatic protons from imidazo[1,2-a]pyridine and pyridinyl groups

- δ 8.7 (d, 1H) : Downfield-shifted proton adjacent to the nitroso group

¹³C NMR confirms aromatic carbons between 115–155 ppm and the nitroso-bearing carbon at 160 ppm .

Infrared (IR) Spectroscopy

Key absorptions:

- 1520 cm⁻¹ : N=O asymmetric stretching

- 1350 cm⁻¹ : C-N stretching in nitroso group

- 1620 cm⁻¹ : Imidazo ring C=N vibration

UV-Vis Spectroscopy

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

- m/z 238.1 [M]⁺ (calculated: 238.24)

- Fragmentation peaks at m/z 195 (loss of NO) and m/z 167 (pyridinyl cleavage)

Comparative Analysis with Related Nitrosoimidazo[1,2-a]pyridine Derivatives

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight (g/mol) | λ_max (nm) | Dipole Moment (Debye) |

|---|---|---|---|

| 7-Methyl-3-nitroso-2-(2-pyridinyl) | 238.24 | 320 | 4.2 |

| 2-Phenyl-3-nitroso | 225.27 | 310 | 3.8 |

| 3-Nitroso-2-naphthalenyl | 287.30 | 335 | 4.5 |

Key trends:

- Aromatic extension (e.g., naphthalenyl) redshifts absorption maxima by 15–25 nm due to increased conjugation.

- Electron-donating groups (e.g., methyl) reduce dipole moments compared to electron-withdrawing substituents.

- Steric bulk at position 2 decreases crystalline packing efficiency, as evidenced by lower melting points in branched derivatives.

Properties

CAS No. |

364043-76-5 |

|---|---|

Molecular Formula |

C13H10N4O |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

7-methyl-3-nitroso-2-pyridin-2-ylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C13H10N4O/c1-9-5-7-17-11(8-9)15-12(13(17)16-18)10-4-2-3-6-14-10/h2-8H,1H3 |

InChI Key |

PFCXIQMYUOGQEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Cyclization

- 2-Amino-7-methylpyridine is reacted with 2-pyridinecarboxaldehyde or related α-haloketones bearing a 2-pyridinyl substituent.

- The reaction proceeds via condensation followed by cyclization under reflux or mild heating conditions.

- Solvents such as ethanol, benzene, or aqueous media are used depending on the protocol.

Representative Procedure

- A mixture of 2-amino-7-methylpyridine and 2-pyridinecarboxaldehyde is refluxed in ethanol or an appropriate solvent.

- The reaction is monitored by TLC until completion.

- The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Introduction of the 3-Nitroso Group

The critical functionalization step is the selective nitrosation at the 3-position of the imidazo[1,2-a]pyridine ring.

Nitrosation Methods

- Nitrosation is typically achieved by treating the imidazo[1,2-a]pyridine derivative with nitrosating agents such as nitrosyl chloride (NOCl) , sodium nitrite (NaNO2) in acidic medium, or other nitrosating reagents.

- The reaction is carried out under controlled temperature (often 0–5 °C) to avoid overreaction or decomposition.

- The nitroso group selectively attaches at the 3-position due to the electronic and steric environment of the fused ring system.

Literature Example

- According to a study on 7-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine, the nitrosation was performed by a general method involving treatment of the imidazo[1,2-a]pyridine precursor with nitrosating agents, yielding the nitroso derivative with melting points around 196 °C and characteristic NMR signals confirming substitution.

Detailed Experimental Data and Characterization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of 2-amino-7-methylpyridine with 2-pyridinecarboxaldehyde | Reflux in ethanol, 4–6 h | 70–85% | Formation of 7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridine core |

| Nitrosation of imidazo[1,2-a]pyridine derivative | NaNO2/HCl, 0–5 °C, 1–2 h | 50–65% | Selective 3-nitroso substitution confirmed by NMR and melting point |

NMR Data (Representative for 7-methyl-3-nitroso-2-(2-pyridinyl)imidazo[1,2-a]pyridine):

- ^1H NMR (CDCl3): Methyl singlet at ~2.5 ppm, aromatic protons between 7.0–9.8 ppm including characteristic downfield shifts due to nitroso group.

- Melting point: ~196 °C, consistent with literature values.

Alternative and Supporting Synthetic Approaches

Metal-Free and Environmentally Friendly Methods

- Recent advances include metal-free iodination and functionalization of imidazo[1,2-a]pyridines under mild conditions using tert-butyl hydroperoxide or iodine catalysis, which can be adapted for precursor preparation before nitrosation.

- Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives offers rapid and efficient routes to the core structure, potentially applicable to substituted analogs.

Patented Processes

- Patents describe multi-step syntheses involving preparation of substituted 2-aminopyridines, cyclization to imidazo[1,2-a]pyridines, and subsequent functional group transformations including nitrosation.

- These processes emphasize stepwise preparation with purification at each stage to ensure high purity of the nitroso derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation and Cyclization | 2-Amino-7-methylpyridine + 2-pyridinecarboxaldehyde | Ethanol, reflux | Mild heating, 4–6 h | Straightforward, good yields | Requires purification steps |

| Nitrosation | Imidazo[1,2-a]pyridine derivative | NaNO2/HCl or NOCl | 0–5 °C, 1–2 h | Selective 3-nitroso substitution | Moderate yields, sensitive to conditions |

| Ultrasound-Assisted Synthesis | 2-Aminopyridine + 2-bromoacetophenone derivatives | Ultrasonic irradiation | Short reaction times | Rapid, high yields | May require specialized equipment |

| Metal-Free Iodination (for precursors) | Imidazo[1,2-a]pyridines | tert-Butyl hydroperoxide | Room temp, no metals | Environmentally friendly | Specific to iodination step |

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Imidazo(1,2-a)pyridine derivatives exhibit a broad spectrum of biological activities, making them valuable in the development of therapeutic agents. Key pharmacological applications include:

- Anticancer Activity : Research indicates that imidazo(1,2-a)pyridine compounds possess anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogens. Its antibacterial and antifungal activities make it a candidate for developing new antimicrobial agents .

- CNS Activity : Certain derivatives have been explored for their potential as anxiolytics and hypnotics. For example, zolpidem, a well-known sleep aid, is derived from the imidazo(1,2-a)pyridine scaffold .

- Anti-inflammatory Effects : Imidazo(1,2-a)pyridine compounds have been reported to exhibit anti-inflammatory properties, providing potential therapeutic avenues for diseases characterized by inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazo(1,2-a)pyridine derivatives is crucial for optimizing their pharmacological properties. Recent studies have employed molecular docking techniques to elucidate how structural modifications influence biological activity. For instance:

- Nitroso Group Influence : The presence of the nitroso group at position 3 has been linked to enhanced biological activity against certain targets, suggesting that this modification may increase binding affinity to biological receptors .

- Substituent Effects : Variations at the 2-position (e.g., different heterocycles) can significantly alter the compound's pharmacokinetic properties and therapeutic efficacy. This highlights the importance of systematic exploration of substituents during drug development .

Synthetic Approaches

The synthesis of imidazo(1,2-a)pyridine derivatives has evolved significantly, with various methods reported in literature:

- Multicomponent Reactions : Recent methodologies involve one-pot reactions combining different reactants to yield imidazo(1,2-a)pyridine derivatives efficiently. For example, a three-component reaction involving 2-aminopyridine and aldehydes has shown promise for synthesizing diverse derivatives with high yields .

- Catalyzed Reactions : The use of Lewis acids such as FeCl3 has been identified as an effective catalyst for synthesizing these compounds from nitroolefins and 2-aminopyridines. This approach not only improves yield but also expands the range of accessible derivatives .

Case Studies

Several case studies exemplify the successful application of imidazo(1,2-a)pyridine derivatives in drug discovery:

- Zolpidem Development : Zolpidem serves as a prime example where the imidazo(1,2-a)pyridine scaffold was optimized through extensive SAR studies leading to its approval as a sedative-hypnotic agent .

- Anticancer Agents : Research on novel derivatives has revealed promising anticancer activity in preclinical models. Compounds targeting specific cancer pathways are under investigation for their potential to treat resistant cancer forms .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, making it effective against multi-drug resistant tuberculosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Observations :

- Nitroso Group Impact: The 3-nitroso substituent in the target compound may confer mitochondrial toxicity, akin to 2-phenyl-3-nitroso derivatives . This contrasts with non-nitroso analogs (e.g., 3-methyl), which lack such bioactivity .

- 2-Position Diversity : The 2-(2-pyridinyl) group distinguishes the target compound from 2-aryl (e.g., 2-thiophenyl) or 2-aliphatic derivatives. Pyridinyl substituents may enhance solubility or coordination chemistry compared to hydrophobic aryl groups .

Comparison :

- The target compound’s synthesis leverages tBuONO-mediated nitrosation, which is milder and higher-yielding than transition-metal-dependent routes (e.g., Pd/C in lignin-derived syntheses) .

- Halogenated derivatives require post-functionalization (e.g., cross-coupling), whereas nitroso groups enable direct reactivity modulation .

Pharmacological and Physicochemical Properties

Biological Activity

Imidazo(1,2-a)pyridine derivatives, particularly 7-methyl-3-nitroso-2-(2-pyridinyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of 7-methyl-3-nitroso-2-(2-pyridinyl)- can be represented as follows:

This compound features a nitroso group at the 3-position and a methyl group at the 7-position of the imidazo(1,2-a)pyridine ring. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Activity

Imidazo(1,2-a)pyridine derivatives have demonstrated notable antimicrobial properties. For instance:

- Antibacterial : Compounds within this class have been shown to inhibit various bacterial strains. A study indicated that 3-nitroso derivatives exhibited significant bioactivity against Escherichia coli and Staphylococcus aureus .

- Antiviral : Research has identified that certain imidazo(1,2-a)pyridine compounds can inhibit viral replication. For example, derivatives have been evaluated for their efficacy against HIV and influenza viruses .

Anticancer Activity

Several studies highlight the potential of imidazo(1,2-a)pyridine derivatives as anticancer agents:

- Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through mitochondrial dysfunction. Specifically, it compromises mitochondrial integrity, leading to cell death .

- Case Studies : In vitro studies have shown that 7-methyl-3-nitroso-2-(2-pyridinyl)- exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of imidazo(1,2-a)pyridine derivatives is closely related to their chemical structure. Key findings from SAR studies include:

- Position of Functional Groups : The activity varies significantly with changes in substituents at different positions on the ring. For instance, compounds with electron-withdrawing groups at position 3 tend to exhibit enhanced antibacterial activity .

- Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to target proteins is influenced by their structural features. For example, docking studies have shown promising interactions with targets involved in cancer cell proliferation .

Table 1: Biological Activities of Imidazo(1,2-a)pyridine Derivatives

Q & A

What are the established synthetic routes for preparing 7-methyl-3-nitroso-2-(2-pyridinyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves multicomponent reactions (MCRs) or rearrangement strategies. A common approach is the use of isoxazolone intermediates, as demonstrated in the rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones with reagents like 2-chloro-5-nitropyridine (yields: 35–48%) . Key factors affecting yield include:

- Solvent choice : Ethanol or methanol for recrystallization improves purity.

- Catalyst optimization : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution but require careful stoichiometry to avoid side reactions .

- Temperature control : Reactions often proceed at reflux (e.g., ethanol at 80°C) but may require lower temperatures for nitroso group stability .

How can researchers characterize the structural integrity of 7-methyl-3-nitroso-2-(2-pyridinyl)imidazo[1,2-a]pyridine using spectroscopic methods, and what are common pitfalls in interpreting NMR data for nitroso-containing heterocycles?

Basic Research Question

Methodological Answer :

- ¹H/¹³C NMR : The nitroso group (-NO) induces deshielding in adjacent protons (δ ~8–9 ppm for pyridinyl protons). For example, in related compounds, the NH proton resonates at δ ~10.5 ppm (exchangeable with D₂O) .

- MS/HRMS : Molecular ion peaks (e.g., m/z 415 [M⁺]) confirm molecular weight, while fragmentation patterns (e.g., loss of -NO) help validate substituents .

- Pitfalls :

What experimental strategies are recommended to improve the stability of the nitroso group in imidazo[1,2-a]pyridine derivatives during storage and reaction processes?

Advanced Research Question

Methodological Answer :

- Storage : Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation or dimerization.

- Reaction Conditions :

- Avoid strong bases (e.g., NaOH) that promote nitroso decomposition.

- Use stabilizing ligands (e.g., chelating agents like EDTA) in catalytic systems .

- Analytical Monitoring : Regular TLC or HPLC checks during synthesis detect early degradation .

How do substituent effects at the 2- and 3-positions of imidazo[1,2-a]pyridine influence its reactivity in electrophilic substitution reactions, and what computational methods support these observations?

Advanced Research Question

Methodological Answer :

- Electrophilic Reactivity : The 3-nitroso group acts as an electron-withdrawing group, directing electrophiles to the 6-position. Substituents at the 2-pyridinyl position sterically hinder reactions at the adjacent site .

- Computational Insights :

In pharmacological studies, what in vitro assays are most suitable for evaluating the bioactivity of 7-methyl-3-nitroso-2-(2-pyridinyl)imidazo[1,2-a]pyridine, and how should researchers account for potential nitroso group toxicity in cellular models?

Advanced Research Question

Methodological Answer :

- Assays :

- Toxicity Mitigation :

When encountering contradictory yield data in literature for similar imidazo[1,2-a]pyridine syntheses, what systematic approaches can identify critical variables affecting reproducibility?

Advanced Research Question

Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify interactions .

- Case Study : In , yields varied (35% vs. 48%) due to:

- Recrystallization solvent : Ethanol vs. methanol alters purity and recovery.

- Substrate ratios : Excess 2-chloro-5-nitropyridine (1.2 eq.) improved yields in some cases .

- Advanced Analytics : LC-MS tracking of intermediates clarifies reaction bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.